LLY-283 is a small molecule classified as a type II arginine methyltransferase inhibitor. [] It acts by selectively inhibiting the enzymatic activity of PRMT5, a protein responsible for the symmetric dimethylation of arginine residues in numerous proteins involved in various cellular processes. [] LLY-283's role in scientific research is primarily focused on exploring its potential as an antitumor agent by targeting PRMT5 in various cancer types.
One method for synthesizing LLY-283 utilizes a radical-based coupling reaction between α-alkoxyacyl tellurides and 2-hydroxybenzaldehyde derivatives. This reaction, facilitated by a reagent combination of triethylborane (Et3B), diethylaluminum chloride (Et2AlCl), and oxygen (O2), promotes the formation of an α-alkoxy carbon radical from the α-alkoxyacyl telluride. This radical then adds to the carbonyl group of 2-hydroxybenzaldehyde, resulting in a chemo- and stereoselective formation of the hindered C-C bond between two oxygen-functionalized carbons at ambient temperature. [] This method allows for the preparation of various coupling adducts with multiple stereocenters, culminating in the concise synthesis of LLY-283. []
The chemical reactions involving LLY-283 primarily revolve around its interaction with the PRMT5 enzyme. Specifically, LLY-283 binds to PRMT5 and inhibits its catalytic activity, preventing the transfer of methyl groups from S-adenosyl methionine (SAM) to arginine residues on target proteins. [] This inhibition disrupts PRMT5's downstream effects on cellular processes like chromatin regulation, RNA processing, and signal transduction.
LLY-283 exerts its antitumor activity primarily by inhibiting the enzymatic activity of PRMT5. [] This inhibition disrupts PRMT5-mediated symmetric dimethylation of arginine residues on histone and non-histone proteins. [, ] Consequently, LLY-283 alters chromatin structure and mRNA splicing, leading to downstream effects on gene expression and cellular processes like DNA repair, ultimately impacting cancer cell survival and proliferation. [, , ] For instance, LLY-283 treatment of glioblastoma cells showed enhanced radiosensitivity due to impaired DNA double-strand break repair, indicating a potential mechanism for enhancing radiotherapy efficacy. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2